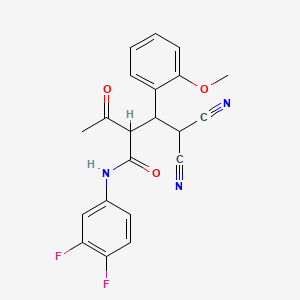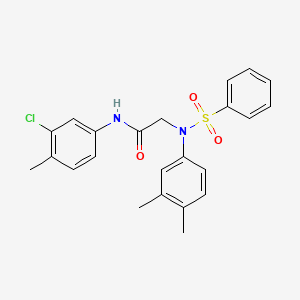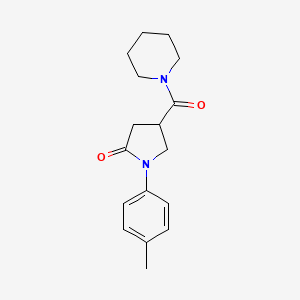
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, also known as DPAF, is a chemical compound that has been widely used in scientific research. It belongs to the family of cyanoacrylamide-based inhibitors, which are known for their ability to inhibit various enzymes and proteins. DPAF has been studied extensively for its potential applications in the field of medicinal chemistry, drug discovery, and cancer research.
作用機序
The mechanism of action of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves its ability to inhibit the activity of various enzymes and proteins. It has been found to bind to the active site of enzymes and proteins, thereby preventing their normal function. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, which can lead to the disruption of various cellular processes. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various cellular processes. However, one of the limitations of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide. One potential direction is the development of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide-based inhibitors for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the structure-activity relationship of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, which can lead to the development of more potent inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide can provide valuable information for its clinical development.
合成法
The synthesis of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-one with malononitrile and 3,4-difluorobenzaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then treated with acetic anhydride to yield the final compound, 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide.
科学的研究の応用
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including cathepsin B, HCV NS3 protease, and MMP-9. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-12(27)19(21(28)26-14-7-8-16(22)17(23)9-14)20(13(10-24)11-25)15-5-3-4-6-18(15)29-2/h3-9,13,19-20H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPOUILSBSOVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1OC)C(C#N)C#N)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)


![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)

![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
